2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl-
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Overview
Description
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinedione, featuring a diphenylmethylene group and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- typically involves the reaction of pyrrolidinedione derivatives with diphenylmethylene reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidinedione, followed by the addition of diphenylmethylene chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its diphenylmethylene group allows for strong binding interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A simpler analog of pyrrolidinedione without the diphenylmethylene and methyl groups.
N-Methylsuccinimide: Similar structure but with a methyl group at the nitrogen atom.
3,3-Diphenyl-2,5-pyrrolidinedione: Lacks the methyl groups at the 1 and 4 positions.
Uniqueness
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethylene group enhances its reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53592-54-4 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-benzhydrylidene-1,4-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17NO2/c1-13-16(19(22)20(2)18(13)21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
YGJBTWBCPURNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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